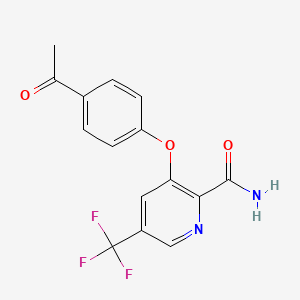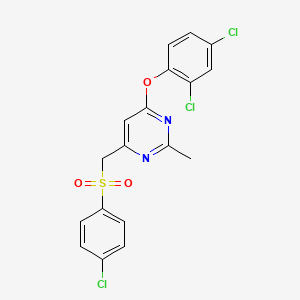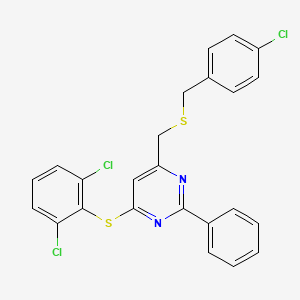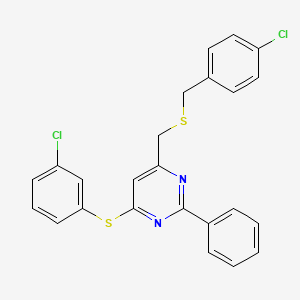methanone CAS No. 338976-04-8](/img/structure/B3036109.png)
[5-(Dimethylamino)-4-phenyl-2-thienyl](4-fluorophenyl)methanone
Descripción general
Descripción
“5-(Dimethylamino)-4-phenyl-2-thienylmethanone” is a chemical compound with the molecular formula C19H16FNOS . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “5-(Dimethylamino)-4-phenyl-2-thienylmethanone” is complex, with a dimethylamino group, a phenyl group, a thienyl group, and a fluorophenyl group .Aplicaciones Científicas De Investigación
Potential as a SPECT-Tracer for the Serotonin 5-HT2A Receptor : A study conducted by Blanckaert et al. (2007) involved the synthesis, radiolabelling, and in vivo evaluation in NMRI mice of a compound as a potential SPECT tracer for the serotonin 5-HT2A receptor. The compound demonstrated good uptake in mouse brain, suggesting its potential for further research in larger animals to determine its suitability as a 5-HT2A tracer (Blanckaert, Burvenich, Devos, & Slegers, 2007).
Central Nervous System Depressant Activity : Butler, Wise, and Dewald (1984) synthesized a series of compounds which demonstrated central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. Some compounds also showed potential antipsychotic effects (Butler, Wise, & Dewald, 1984).
Photoinduced Electron Transfer and Internal Charge Transfer Mechanisms : The study by ZammitRamon et al. (2015) explored the excited-state photophysical properties of certain compounds incorporating a “receptor1-fluorophore-spacer-receptor2” format. The molecular probes operated according to photoinduced electron transfer (PET) and internal charge transfer (ICT) processes, with changes in fluorescence observed based on pH levels (ZammitRamon, Pappova, ZammitEsther, Gabarretta, & Magri, 2015).
Antimicrobial, Antioxidant, and Insect Antifeedant Activities : Thirunarayanan (2014) reported the synthesis of certain methanones which displayed antimicrobial, antioxidant, and insect antifeedant activities. The compounds were characterized by their physical constants and spectral data (Thirunarayanan, 2014).
Use in Fluorescent Molecular Probes : Diwu et al. (1997) prepared compounds as new fluorescent solvatochromic dyes. These compounds demonstrated strong solvent-dependent fluorescence, suggesting their application in developing ultrasensitive fluorescent molecular probes for studying various biological events and processes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Anticancer Activity in Human Colon Cancer Cells : A study by Liao et al. (2017) evaluated the anticancer activity of a thiophene heterocyclic compound against human colon cancer HCT116 cells. The compound inhibited the growth of HCT116 cells through p53-dependent induction of apoptosis, suggesting its potential as a lead compound for treating human colon cancer (Liao, Huang, Lin, Long, Xie, & Ma, 2017).
Propiedades
IUPAC Name |
[5-(dimethylamino)-4-phenylthiophen-2-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNOS/c1-21(2)19-16(13-6-4-3-5-7-13)12-17(23-19)18(22)14-8-10-15(20)11-9-14/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEFBKLOPCIYLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(S1)C(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201175642 | |
| Record name | [5-(Dimethylamino)-4-phenyl-2-thienyl](4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338976-04-8 | |
| Record name | [5-(Dimethylamino)-4-phenyl-2-thienyl](4-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338976-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Dimethylamino)-4-phenyl-2-thienyl](4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3036026.png)

![2-(4-chlorophenyl)sulfanyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3036034.png)
![2-[(Butylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B3036035.png)
![2-{[(3-Chlorophenyl)sulfanyl]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B3036037.png)
![2-[(3,5-Dimethylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B3036038.png)
![(4-Chlorophenyl)[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B3036039.png)

![4-(2-chloro-6-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3036041.png)
![4-Chlorophenyl {6-[(4-chlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl sulfoxide](/img/structure/B3036042.png)



